Hypothemycin

Description

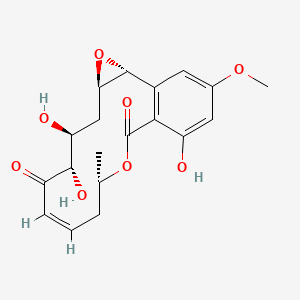

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3-/t9-,14-,15+,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNQAUBBJYCSMY-KNTMUCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)C(C(CC2C(O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017784 | |

| Record name | Hypothemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76958-67-3 | |

| Record name | Hypothemycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypothemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Hypothemycin from Hypomyces subiculosus: A Technical Guide to its Isolation, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypothemycin, a resorcylic acid lactone produced by the fungus Hypomyces subiculosus, has emerged as a promising natural product with significant potential in oncology and immunology.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of this compound. It details the experimental protocols for the fermentation of Hypomyces subiculosus, the extraction and purification of this compound, and the key bioassays utilized to elucidate its mechanism of action as a potent protein kinase inhibitor.[4][5] Furthermore, this document presents a compilation of its biological activity data and visual representations of its targeted signaling pathways and discovery workflow, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular pharmacology.

Introduction

This compound is a 14-membered resorcylic acid lactone, a class of polyketide natural products known for their diverse biological activities. Initially isolated from Hypomyces species, it has demonstrated a range of effects including antifungal, antimalarial, and potent cytotoxic activities against various cancer cell lines. The primary mechanism of action of this compound is the selective and irreversible inhibition of a subset of protein kinases that possess a conserved cysteine residue within their ATP-binding domain. This unique mode of action has positioned this compound as a valuable tool for chemical biology and a lead compound for the development of targeted cancer therapeutics.

This guide aims to provide a detailed technical resource for the scientific community, covering the critical aspects of this compound research from the producing organism to its molecular targets.

Physicochemical Properties and Spectroscopic Data

This compound's structure has been elucidated through extensive spectroscopic analysis. Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₈ | |

| Molecular Weight | 378.37 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and acetone; insoluble in water and methanol. | |

| λmax | 221, 267, 310 nm |

Table 2: NMR Spectroscopic Data for this compound (Data compiled from analogous compounds and related literature; a definitive complete dataset for this compound from a single source is not readily available in the searched literature)

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 6' | ||

| OMe |

Biological Activity

This compound exhibits potent inhibitory activity against several key protein kinases and demonstrates significant cytotoxicity in various cancer cell lines.

Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-435 | Melanoma | 1.9 | |

| OVCAR3 | Ovarian Cancer | 2.6 | |

| A549 | Lung Cancer | 6 | |

| MV-4-11 | Acute Myeloid Leukemia | 0.006 | |

| EOL1 | Eosinophilic Leukemia | 0.0004 |

Table 4: Kinase Inhibitory Activity of this compound (IC₅₀ Values)

| Kinase | IC₅₀ (nM) | Reference |

| MEK | 15 | |

| TAK1 | 33 | |

| IL-2 Production | 9 | |

| IL-2 Induced Proliferation | 194 |

Experimental Protocols

Fermentation of Hypomyces subiculosus

The production of this compound is achieved through the fermentation of Hypomyces subiculosus. While specific media compositions can influence the yield, a general protocol is outlined below.

-

Strain and Culture Maintenance: Hypomyces subiculosus strains (e.g., DSM 11931, DSM 11932) are maintained on potato dextrose agar (PDA) plates.

-

Seed Culture: Inoculate a suitable liquid medium (e.g., YEPD broth containing 20 g/L yeast extract, 1 g/L peptone, and 20 g/L glucose) with mycelia from a PDA plate. Incubate at 26°C for approximately 8 hours with shaking until germ tubes are visible.

-

Production Culture: Transfer the seed culture (approximately 10% v/v) into a production medium. While various media can be used, oatmeal-based media have been shown to support robust production. Incubate the production culture for an extended period (e.g., 10-14 days) at 26°C with shaking.

-

Monitoring Production: The production of this compound can be monitored by periodically taking samples from the culture broth, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by HPLC.

Isolation and Purification of this compound

Following fermentation, this compound is extracted and purified from the culture broth.

-

Extraction: Separate the mycelia from the culture broth by filtration. Extract the culture filtrate and the mycelia with a suitable organic solvent such as ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps. This may include:

-

Initial Fractionation: Using flash chromatography on a silica gel column with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).

-

Further Purification: The fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile and water.

-

-

Purity Assessment: The purity of the isolated this compound is assessed by HPLC-PDA and confirmed by mass spectrometry and NMR spectroscopy.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

MEK1/2 Kinase Inhibition Assay

The inhibitory effect of this compound on MEK1/2 kinase activity can be assessed using a variety of commercially available kits or by western blotting for the phosphorylation of its downstream target, ERK1/2.

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified period.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blotting for Phospho-ERK1/2:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects primarily through the inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Caption: this compound inhibits the Ras/Raf/MEK/ERK signaling pathway.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound, a natural product from Hypomyces subiculosus, represents a significant lead compound in the development of novel anticancer and immunosuppressive agents. Its well-defined mechanism of action, targeting key protein kinases, provides a strong rationale for its further investigation and development. This technical guide consolidates the available information on its discovery, biological activity, and the experimental protocols required for its study, aiming to facilitate future research in this promising area of natural product science.

References

- 1. Genes for the biosynthesis of the fungal polyketides this compound from Hypomyces subiculosus and radicicol from Pochonia chlamydosporia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genes for the Biosynthesis of the Fungal Polyketides this compound from Hypomyces subiculosus and Radicicol from Pochonia chlamydosporia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Aflatoxin B1: Biosynthesis, Regulation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Aflatoxin B1 (AFB1) is a potent mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus.[1][2] As a Class 1 human carcinogen, it poses a significant threat to food safety and public health. This guide provides an in-depth overview of the molecular intricacies of AFB1, from its genetic origins to its quantitative analysis.

The Aflatoxin B1 Biosynthetic Pathway

The biosynthesis of AFB1 is a complex process involving a cascade of at least 27 enzymatic reactions.[3] The genes encoding these enzymes are located in a 70-kb gene cluster on chromosome 3.[3][4] The pathway begins with the synthesis of a hexanoate starter unit and its subsequent extension with malonyl-CoA by a polyketide synthase (PKS) and two fatty acid synthases (FAS) to form norsolorinic acid, the first stable intermediate.

The pathway proceeds through a series of intermediates, including averantin, averufin, versiconal, and versicolorin A, before reaching the penultimate stable metabolite, sterigmatocystin. The final steps involve the conversion of sterigmatocystin to O-methylsterigmatocystin and finally to aflatoxin B1.

A detailed list of the genes within the aflatoxin biosynthetic cluster and their corresponding enzymes is presented below.

| Gene | Enzyme/Protein Function |

| Early Steps (Acetate to Norsolorinic Acid) | |

| aflA (fas-2) | Fatty acid synthase (FAS) alpha subunit |

| aflB (fas-1) | Fatty acid synthase (FAS) beta subunit |

| aflC (pksA) | Polyketide synthase (PKS) |

| Intermediate Conversions (Norsolorinic Acid to Versicolorin A) | |

| aflD (nor-1) | Ketoreductase converting norsolorinic acid to averantin |

| aflE (avnA) | P450 monooxygenase involved in averantin to averufin conversion |

| aflF (avfA) | P450 oxidase in the conversion of averufin |

| aflG (adhA) | Alcohol dehydrogenase |

| aflH (estA) | Esterase |

| aflI (vbs) | Versicolorin B synthase |

| aflJ (aflS) | Regulatory protein (co-activator) |

| aflK (verB) | Desaturase |

| Late Stage Conversions (Versicolorin A to Aflatoxin B1) | |

| aflL | Putative enzyme |

| aflM (ver-1) | Cytochrome P450 monooxygenase |

| aflN | Oxidase |

| aflO | P450 monooxygenase |

| aflP (omtB) | O-methyltransferase B |

| aflQ (omtA) | O-methyltransferase A |

| aflR | Pathway-specific transcription factor |

| aflS (aflJ) | Regulatory protein (co-activator) |

| aflT | Hypothetical protein |

| aflU (cypA) | Cytochrome P450 monooxygenase (involved in G-aflatoxin synthesis) |

| aflV (cypX) | Cytochrome P450 monooxygenase |

| aflW (moxY) | Monooxygenase |

| aflX (ordB) | Oxidoreductase |

| aflY (hypA) | Hypothetical protein |

Source: Adapted from various studies on aflatoxin biosynthesis.

Regulation of Aflatoxin B1 Production

The production of AFB1 is tightly regulated at the genetic level, influenced by both pathway-specific and global regulatory factors.

-

Pathway-Specific Regulation : The expression of the aflatoxin gene cluster is primarily controlled by the aflR gene, which encodes a Zn(II)2Cys6 transcription factor. AflR binds to the promoter regions of most of the structural genes in the cluster, activating their transcription. Another gene, aflS (also known as aflJ), located adjacent to aflR, encodes a protein that acts as a transcriptional co-activator, enhancing the activity of AflR.

-

Global Regulation and Environmental Factors : Environmental cues such as temperature, pH, carbon source, and nitrogen availability significantly impact AFB1 production. For instance, a temperature of 29-30°C and high water activity (around 0.99 aw) are optimal for aflatoxin synthesis. These environmental signals are often transduced through global regulatory proteins like VeA, LaeA, and SrrA, which in turn modulate the expression of aflR. Oxidative stress has also been identified as a key trigger for aflatoxin biosynthesis, potentially as a defense mechanism for the fungus.

Quantitative Data on Aflatoxin B1

The production of AFB1 can vary significantly depending on the fungal strain, substrate, and environmental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: AFB1 Production by Aspergillus flavus on Different Media

| Medium | Incubation Time (days) | AFB1 Concentration (µg/mL or µg/g) |

| Yeast Extract Sucrose Broth (YEB) | 14 | 1.25 |

| YEB + Peptone | 14 | 1.5 |

| Czapek-Dox Liquid Medium (Czp-D) | 14 | 2.5 |

| Rice (Solid State) | 14 | 0.75 |

| Corn (Solid State) | 14 | 1.0 |

| Corn, Sugar, Peanut, Coconut (CSPC) | 14 | 1.75 |

| Data adapted from a study on optimizing AFB1 production. |

Table 2: Occurrence of AFB1 in Various Commodities

| Commodity | Number of Samples | Positive Samples (%) | Concentration Range (ng/g) |

| Wheat | 34 | 29.4 | ND - 7.08 |

| Poultry Feed (Pakistan) | 40 | 92.5 | 34 - 86.2 |

| Peanuts (Global Review) | - | - | 32.82 (average) |

| Walnuts (Global Review) | - | - | 22.23 (average) |

| Hazelnuts (Global Review) | - | - | 10.54 (average) |

| Data compiled from multiple surveillance studies. (ND = Not Detected) |

Experimental Protocols

Accurate quantification of AFB1 is critical for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and validated method.

Protocol: Quantification of AFB1 in Feedstuffs by HPLC

This protocol is a generalized procedure based on common methods involving solvent extraction, cleanup, and HPLC analysis.

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized and ground sample into a 50 mL centrifuge tube. b. Add 20 mL of an extraction solvent (e.g., acetonitrile/methanol, 40/60 v/v). c. Shake vigorously for 3 minutes at 3000 g. d. Add 1 g of sodium chloride and 4 g of anhydrous magnesium sulfate to induce phase separation. e. Shake for another 3 minutes at 3000 g and centrifuge. f. Transfer 1 mL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Pre-column): a. Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of n-hexane). b. Add 50 µL of trifluoroacetic acid (TFA). c. Vortex and incubate in a heating block at 65°C for 10 minutes to form the more fluorescent TFA derivative (AFB2a). d. Evaporate the TFA and n-hexane under nitrogen. e. Reconstitute the final sample in the HPLC mobile phase (e.g., water/acetonitrile/methanol) for injection.

3. HPLC-FLD Analysis: a. HPLC System: A standard HPLC system equipped with a fluorescence detector (FLD). b. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: An isocratic or gradient mixture of water, acetonitrile, and methanol. A typical isocratic mobile phase is water:acetonitrile:methanol (60:20:20, v/v/v). d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20-100 µL. f. Fluorescence Detection: Excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.

4. Quantification: a. Prepare a calibration curve using certified AFB1 standards that have undergone the same derivatization process. b. Quantify the AFB1 concentration in the sample by comparing its peak area to the calibration curve.

References

An In-depth Technical Guide to Hypothemycin: Chemical Structure, Properties, and Biological Activity

Introduction

Hypothemycin is a naturally occurring resorcylic acid lactone (RAL), a class of polyketide secondary metabolites produced by various fungi, including those of the genus Hypomyces.[1] This macrolide has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antifungal, antineoplastic, and immunomodulatory properties.[2][3] Its mechanism of action, primarily as a covalent inhibitor of protein kinases, positions it as a valuable tool for cell biology research and a potential scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

This compound is characterized by a 14-membered macrocyclic lactone ring fused to a β-resorcylic acid moiety.[2] Key structural features include a cis-enone system and an epoxide, which are crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione[4] |

| CAS Number | 76958-67-3 |

| Molecular Formula | C₁₉H₂₂O₈ |

| SMILES | C[C@H]1C/C=C\C(=O)--INVALID-LINK--C3=C(C(=CC(=C3)OC)O)C(=O)O1)O">C@HO |

| InChIKey | SSNQAUBBJYCSMY-KNTMUCJRSA-N |

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Weight | 378.37 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO and acetone; Insoluble in water and methanol. |

| UV λmax | 221, 267, 310 nm |

| Storage Temperature | -20°C |

Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for a this compound Analogue (4'-O-Methylthis compound in CDCl₃)

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| Aromatic H | 12.07 (s, 1H), 6.42 (d, J=2.5, 1H), 6.40 (d, J=2.5, 1H) | - |

| Olefinic H | 6.33 (dd, J=11.5, 3.0, 1H), 6.20 (td, J=11.5, 2.5, 1H) | 145.4, 126.4 |

| Macrolide H | 5.52 (dqd, J=11.5, 6.0, 2.0, 1H), 4.77 (br s, 1H), 4.39 (d, J=1.5, 1H), 3.62 (dd, J=9.5, 1.5, 1H), 3.17 (dt, J=17.5, 11.5, 1H), 2.78 (br d, J=9.5, 1H), 2.57 (dq, J=17.5, 3.0, 1H), 2.20 (dd, J=15.0, 9.5, 1H), 0.97 (dd, J=15.5, 9.5, 1H) | 200.0 (C=O), 166.2 (C=O), 165.2 (C=O), 79.4, 75.8, 73.2, 62.9, 57.5, 36.9, 31.9 |

| Methyl H | 1.43 (d, J=6.0, 3H) | 21.0 |

| Methoxy H | 3.80 (s, 3H), 3.47 (s, 3H) | 56.8, 55.5 |

| Note: This data is for a closely related analogue and serves as a reference. Chemical shifts for this compound will be similar but may vary slightly. |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of a subset of protein kinases that possess a conserved cysteine residue within their ATP-binding site. This inhibitory action is covalent and irreversible, proceeding through a Michael addition reaction where the thiol group of the cysteine residue attacks the α,β-unsaturated ketone of this compound's cis-enone moiety.

Inhibition of the MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of Mitogen-activated protein kinase kinase (MEK), a central component of this cascade. By covalently binding to a conserved cysteine in MEK, this compound prevents its activation of Extracellular signal-regulated kinase (ERK), thereby blocking downstream signaling.

References

The Resorcylic Acid Lactone Family: A Technical Guide to a Versatile Pharmacophore

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The resorcylic acid lactone (RAL) family, a class of fungal-derived polyketides, has garnered significant attention in the scientific community for its remarkable structural diversity and broad spectrum of biological activities. Characterized by a core β-resorcylic acid moiety fused to a macrocyclic lactone ring, these natural products have shown promise as potent inhibitors of critical cellular targets, including heat shock protein 90 (Hsp90), various protein kinases, and the NF-κB signaling pathway. This technical guide provides an in-depth overview of the RAL family's core structure, biosynthesis, and mechanisms of action. It presents a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and biosynthetic workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Structure and Classification

The fundamental architecture of the resorcylic acid lactone family consists of a β-resorcylic acid (2,4-dihydroxybenzoic acid) unit integrated into a macrolactone ring.[1][2][3] The majority of naturally occurring RALs feature a 14-membered macrocyclic ring, though variations with 10, 12, and 16-membered rings also exist.[3] The structural diversity within the RAL family arises from variations in the macrolactone ring's size and functionalization, as well as the stereochemistry of chiral centers. RALs are broadly classified based on the absolute configuration at specific carbon atoms, such as the C-17 position in 14-membered RALs, leading to distinct biological activities.[3]

Biosynthesis

The biosynthesis of resorcylic acid lactones is a complex process orchestrated by iterative Type I polyketide synthases (PKSs). These large, multi-domain enzymes catalyze the repeated condensation of malonyl-CoA derived extender units to a starter unit, typically acetyl-CoA. The growing polyketide chain undergoes a series of modifications, including ketoreduction, dehydration, and enoylreduction, before being cyclized by a thioesterase domain to form the characteristic macrolactone ring. The β-resorcylic acid core is also formed through the polyketide pathway, followed by an aromatization reaction.

Key Members and Mechanisms of Action

Several members of the RAL family have been extensively studied for their potent biological activities. This section details the mechanisms of action for three prominent examples: radicicol, hypothemycin, and zearalenone.

Radicicol: Hsp90 Inhibition

Radicicol is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction and cell cycle regulation. Radicicol binds to the N-terminal ATP-binding pocket of Hsp90 with high affinity, competitively inhibiting the binding of ATP. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins.

This compound: Covalent Kinase Inhibition

This compound and other RALs containing a cis-enone moiety are potent inhibitors of a specific subset of protein kinases. Their mechanism involves the formation of a covalent bond with a conserved cysteine residue located in the ATP-binding site of susceptible kinases. This irreversible Michael addition reaction effectively inactivates the kinase, blocking downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade (MEK-ERK pathway), which is often dysregulated in cancer.

Zearalenone: Estrogenic and NF-κB Pathway Modulation

Zearalenone (ZEA) is a well-known mycoestrogen due to its structural similarity to 17β-estradiol, which allows it to bind to estrogen receptors (ERα and ERβ). This interaction can lead to endocrine-disrupting effects. Additionally, zearalenone has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. Studies suggest that ZEA can inhibit the activation of TAK1, an upstream kinase in the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. However, in other contexts, it can also promote inflammatory responses. The immunomodulatory effects of zearalenone are complex and appear to be cell-type and context-dependent.

Quantitative Biological Data

The following tables summarize the inhibitory concentrations (IC₅₀) of selected resorcylic acid lactones against various cancer cell lines and protein kinases. This data highlights the potent and, in some cases, selective activity of these compounds.

Table 1: Cytotoxicity of Resorcylic Acid Lactones in Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | P815 (Mastocytoma) | 0.37 | |

| This compound | MV4-11 (Leukemia) | 0.006 | |

| This compound | EOL1 (Leukemia) | 0.0004 | |

| 15-O-desmethyl-5Z-7-oxozeaenol | DLD-1 (Colon) | >50 | |

| 5Z-7-Oxozeaenol | DLD-1 (Colon) | 0.03 | |

| Zearalenone | DLD-1 (Colon) | >25 | |

| α-Zearalenol | DLD-1 (Colon) | >50 | |

| β-Zearalenol | DLD-1 (Colon) | 15.4 | |

| Radicicol | P. falciparum 3D7 | 8.563 |

Table 2: Kinase and Hsp90 Inhibitory Activity of Selected Resorcylic Acid Lactones

| Compound | Target | IC₅₀ / Kᵢ | Reference |

| Radicicol | Hsp90 | < 1 µM (IC₅₀) | |

| Radicicol | PDK1 | 230 µM (IC₅₀) | |

| Radicicol | PDK3 | 400 µM (IC₅₀) | |

| This compound | MEK1 | 0.033 µM (Kᵢ) | |

| This compound | ERK2 | 0.17 µM (Kᵢ) | |

| This compound | MKK4 | 0.057 µM (Kᵢ) | |

| This compound | JNK1 | 0.07 µM (Kᵢ) | |

| L-783277 | MEK | 4 nM (IC₅₀) |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological activity of resorcylic acid lactones.

Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.

-

Principle: The assay quantifies the amount of ADP or inorganic phosphate (Pi) produced from ATP hydrolysis by Hsp90. Common methods include a colorimetric malachite green-based assay that detects Pi, or an enzyme-coupled spectrophotometric assay. The latter continuously measures ATP hydrolysis by linking ADP production to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

-

General Protocol (Enzyme-Coupled Assay):

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM KCl, 6 mM MgCl₂) containing purified Hsp90 enzyme, an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate), and a reporter system (lactate dehydrogenase and NADH).

-

Compound Addition: Add the test RAL compound (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations. Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., geldanamycin).

-

Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 1 mM).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the reaction. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

-

Protein Kinase Inhibition Assay

This assay determines the potency of RALs in inhibiting the activity of specific protein kinases.

-

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a specific peptide or protein substrate. The assay can be performed using various detection methods, including radiometric assays with [γ-³²P]ATP or [γ-³³P]ATP, or fluorescence/luminescence-based assays that detect ADP production or the phosphorylated substrate.

-

General Protocol (Fluorescence-based):

-

Reaction Setup: In a microplate well, combine the target protein kinase, a specific peptide substrate, and the test RAL compound at various concentrations in a kinase reaction buffer.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.

-

Detection: Stop the reaction and add detection reagents. For ADP-Glo™ or similar assays, one reagent depletes remaining ATP, and a second reagent converts the generated ADP into a luminescent signal.

-

Measurement: Read the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve. For covalent inhibitors like this compound, time-dependent inhibition assays are performed to determine the inactivation rate constant (k_inact).

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of RALs on cultured cells.

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active (i.e., viable) cells. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the RAL compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol, or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 570 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

-

Conclusion

The resorcylic acid lactone family represents a rich source of biologically active compounds with significant therapeutic potential. Their ability to potently and often selectively target key cellular machinery like Hsp90 and protein kinases makes them attractive scaffolds for the development of novel anticancer and anti-inflammatory agents. This guide provides a foundational resource for researchers, summarizing the core chemical and biological properties of RALs, and offering standardized frameworks for their investigation. Further exploration into the structure-activity relationships, synthetic derivatization, and in vivo efficacy of these fascinating natural products is warranted to fully realize their clinical potential.

References

Hypothemycin's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of a Covalent Kinase Inhibitor

Hypothemycin, a resorcylic acid lactone polyketide originally isolated from fungal species, has garnered significant interest within the scientific community for its potent and selective inhibitory effects on key cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document details its primary molecular targets, the signaling cascades it perturbs, and the downstream cellular consequences, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Covalent Inhibition of Kinases

This compound's primary mechanism of action is the selective and irreversible inhibition of a subset of protein kinases. This inhibition is achieved through a covalent modification of a conserved cysteine residue located within the ATP-binding pocket of susceptible kinases. The α,β-unsaturated ketone (a cis-enone) in the macrolide ring of this compound acts as a Michael acceptor, reacting with the nucleophilic thiol group of the cysteine residue. This covalent bond formation permanently inactivates the kinase, preventing ATP binding and subsequent phosphorylation of its substrates. This targeted covalent inactivation accounts for both the potency and selectivity of this compound.

Primary Molecular Targets and Signaling Pathways

This compound has been demonstrated to inhibit several critical kinases involved in cell proliferation, survival, and inflammation. The most well-characterized targets include Mitogen-activated protein kinase kinase (MEK), Transforming growth factor-β-activated kinase 1 (TAK1), and Extracellular signal-regulated kinase (ERK).

Inhibition of the Ras-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. This compound is a potent inhibitor of MEK1, a key kinase in this pathway.[1][2] By covalently binding to a conserved cysteine in MEK1, this compound prevents the phosphorylation and activation of its downstream targets, ERK1 and ERK2.[3] This disruption of the MEK-ERK axis leads to the normalization of transformed phenotypes in cancer cells driven by Ras mutations.[4] The inhibition of this pathway is a cornerstone of this compound's anti-tumor activity.

Inhibition of the NF-κB Signaling Pathway via TAK1

Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial upstream kinase that activates both the NF-κB and JNK/p38 MAPK signaling pathways in response to pro-inflammatory cytokines such as TNF-α and IL-1. This compound is a potent inhibitor of TAK1, again through covalent modification of a cysteine residue in its ATP-binding site.[1] By inhibiting TAK1, this compound effectively blocks the activation of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival. This mechanism underlies the anti-inflammatory properties of this compound.

Quantitative Data Summary

The inhibitory potency of this compound against various kinases and cancer cell lines has been quantified in numerous studies. The following tables summarize key IC50 values.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 Value | Reference |

| MEK | 15 nM | |

| TAK1 | 33 nM | |

| ERK | - | |

| PDGFR | - | |

| VEGFR | - | |

| PKD1 | - | |

| MAPKAP5/MK5 | - | |

| IL-2 Production | 9 nM | |

| IL-2 Induced Proliferation | 194 nM |

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Lung Carcinoma | 6 µM | |

| MV-4-11 | Acute Myeloid Leukemia | 0.006 µM | |

| EOL1 | Eosinophilic Leukemia | 0.0004 µM | |

| OVCAR3 | Ovarian Cancer | 2.6 µM | |

| MDA-MB-435 | Melanoma | 1.9 µM |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's mechanism of action, detailed protocols for key experiments are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against a target kinase.

Materials:

-

Recombinant active kinase (e.g., MEK1, TAK1)

-

Kinase-specific substrate (e.g., inactive ERK2 for MEK1, MKK6 for TAK1)

-

ATP (at or near the Km for the specific kinase)

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microplate, add the kinase and its specific substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the remaining ATP or the produced ADP using a suitable detection reagent and a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the MEK-ERK signaling pathway.

Materials:

-

Cells (e.g., cancer cell line with an active Ras-MEK-ERK pathway)

-

This compound

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specific time.

-

Stimulate the cells with a mitogen like PMA to induce ERK1/2 phosphorylation.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the effect of this compound on ERK1/2 phosphorylation.

Conclusion

This compound represents a potent and selective class of kinase inhibitors with a well-defined covalent mechanism of action. Its ability to target key nodes in the Ras-MEK-ERK and NF-κB signaling pathways underscores its therapeutic potential in oncology and inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to further elucidating the biological activities of this compound and exploring its translational applications. The continued investigation into the broader kinome-wide selectivity and in vivo efficacy of this compound and its analogs will be crucial for its future development as a therapeutic agent.

References

Hypothemycin as a Protein Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothemycin is a resorcylic acid lactone natural product that has garnered significant interest in the field of oncology and cell signaling due to its potent and selective inhibitory activity against a specific subset of protein kinases.[1][2] Its unique mechanism of action, involving the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of target kinases, distinguishes it from many traditional competitive inhibitors. This covalent and irreversible inhibition leads to a prolonged duration of action and can offer advantages in terms of potency and efficacy. This guide provides an in-depth overview of this compound's function as a protein kinase inhibitor, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Mechanism of Action: Covalent Inhibition

This compound belongs to a class of cis-enone resorcylic acid lactones that act as targeted covalent inhibitors. The core of its mechanism lies in the α,β-unsaturated ketone (a Michael acceptor) within its macrocyclic structure. This electrophilic "warhead" is poised to react with nucleophilic residues in the active site of its target kinases.

A structural-bioinformatics analysis has revealed that the kinases potently inhibited by this compound share a conserved cysteine residue in their ATP-binding pocket. The inhibition process is a two-step mechanism:

-

Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of the target kinase. This initial binding is driven by reversible interactions and is characterized by an inhibition constant (Ki).

-

Covalent Bond Formation: Following the initial binding, the strategically positioned cysteine residue performs a nucleophilic attack on the cis-enone of this compound, forming a stable, irreversible covalent adduct. This step is characterized by the rate of inactivation (kinact).

This covalent modification permanently disables the kinase, preventing it from binding ATP and phosphorylating its substrates.

Quantitative Data: Kinase Inhibition Profile

This compound has been shown to inhibit a range of protein kinases, with a notable selectivity for those containing the conserved cysteine residue in the ATP-binding site. The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Inhibitory Constants (Ki) for Purified Protein Kinases

| Target Kinase | Ki (nM) |

| VEGFR1 | 70 |

| VEGFR2 | 10 |

| MEK1 | 17 |

| MEK2 | 38 |

| FLT-3 | 90 |

| PDGFRα | 1500 |

| PDGFRβ | 900 |

| ERK1 | 8400 |

| ERK2 | 2400 |

Data sourced from Probes & Drugs.[3]

Table 2: Cellular IC50 Values for Growth Inhibition

| Cell Line | Cancer Type | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | 7.82 |

| SK-OV-3 | Ovarian Cancer | 7.16 |

| COLO-829 | Malignant Melanoma | 6.82 |

| HeLa | Cervical Cancer | - |

| A549 | Lung Carcinoma | - |

| MDA-MB-435 | Melanoma | 5.72 |

| OVCAR-3 | Ovarian Cancer | 5.58 |

| MCF7 | Breast Cancer | 5.48 |

| NCI-H460 | Lung Cancer | 5.37 |

| HT-29 | Colon Cancer | 5.23 |

| SF-268 | Glioblastoma | 4.9 |

Data sourced from Probes & Drugs.[3]

Affected Signaling Pathways

This compound's inhibitory activity has a significant impact on key signaling pathways that are often dysregulated in cancer and other diseases. The primary target is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade. By inhibiting MEK1/2 and to a lesser extent ERK1/2, this compound effectively blocks the propagation of growth signals, leading to reduced cell proliferation and survival.

Experimental Protocols

Protocol 1: Biochemical Assay for Time-Dependent Kinase Inhibition

This protocol is designed to characterize the covalent inhibitory activity of this compound against a purified protein kinase.

Materials:

-

Purified recombinant protein kinase of interest

-

This compound stock solution (in DMSO)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

96-well or 384-well white assay plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

Prepare a solution of the kinase in assay buffer.

-

Prepare a solution of the substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In the assay plate, add the kinase solution to wells containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for the time-dependent covalent modification.

-

-

Kinase Reaction Initiation:

-

To initiate the kinase reaction, add the substrate/ATP mixture to all wells.

-

-

Reaction and Detection:

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a fixed time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration at each pre-incubation time point relative to the DMSO control.

-

Plot the observed rate constant (kobs) of inactivation against the inhibitor concentration. The kobs can be determined from the slope of the natural log of the remaining enzyme activity versus pre-incubation time.

-

Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration.

-

Protocol 2: Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This protocol assesses the inhibitory effect of this compound on the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

-

Cancer cell line of interest

-

Complete growth medium and serum-free medium

-

This compound stock solution

-

Growth factor for stimulation (e.g., EGF)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop with a chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing (for Total ERK):

-

Strip the membrane to remove the first set of antibodies.

-

Re-block the membrane and probe with the anti-total-ERK1/2 antibody to assess the total amount of ERK protein as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal for each sample.

-

Conclusion

This compound represents a potent and selective covalent inhibitor of a specific subset of protein kinases, with a pronounced effect on the MAPK/ERK signaling pathway. Its unique mechanism of action and efficacy in preclinical models make it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other covalent kinase inhibitors, enabling researchers to further elucidate their therapeutic potential.

References

- 1. Antitumor efficacy of this compound, a new Ras-signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular modeling and crystal structure of ERK2-hypothemycin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (PD085730, SSNQAUBBJYCSMY-LWQPPDATSA-N) [probes-drugs.org]

- 4. merckmillipore.com [merckmillipore.com]

biological activities of Hypothemycin

An In-depth Technical Guide on the Biological Activities of Hypothemycin

Introduction

This compound is a 14-membered resorcylic acid lactone (RAL), a polyketide natural product isolated from fungal species such as Hypomyces subiculosus.[1][2] Structurally, it is characterized by a macrolide ring, an enone, an aromatic ether, an epoxide, and a diol.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, immunomodulatory, and antiparasitic effects.[1][3] Its primary mechanism of action involves the selective and irreversible inhibition of specific protein kinases, making it a valuable lead compound in drug discovery and a powerful tool for chemical biology research.

Core Mechanism of Action: Kinase Inhibition

This compound's biological effects are predominantly attributed to its ability to act as a covalent inhibitor of a subset of protein kinases. It selectively targets kinases that possess a conserved cysteine residue within the ATP-binding pocket. The inhibition occurs via a thiol-Michael addition reaction, where the cysteine residue's sulfhydryl group nucleophilically attacks the α,β-unsaturated enone system of this compound, forming an irreversible covalent bond. This covalent modification prevents the kinase from binding ATP, thereby inactivating it.

Inhibition of Transforming Growth Factor-β Activated Kinase 1 (TAK1)

A primary and well-characterized target of this compound is the Transforming Growth Factor-β Activated Kinase 1 (TAK1), also known as MAP3K7. TAK1 is a crucial upstream kinase in the signaling pathways of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are pivotal in regulating inflammation, immunity, and cell survival. By irreversibly binding to a cysteine residue in the ATP-binding pocket of TAK1, this compound effectively blocks these downstream signaling cascades, which contributes significantly to its anticancer and anti-inflammatory properties.

Inhibition of the Ras/ERK Signaling Pathway

This compound has also been shown to inhibit cellular signaling mediated by the Ras oncogene. This inhibition leads to the reduced expression of Ras-inducible genes that are critical for tumor invasion and angiogenesis, such as matrix metalloproteinases (MMP-1, MMP-3, MMP-9), transforming growth factor-beta (TGF-β), and vascular endothelial growth factor (VEGF). Furthermore, it disrupts the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway, which is often downstream of Ras. This suggests that this compound interferes with the Ras/MEK/ERK signaling cascade, a pathway fundamental to cell proliferation and survival.

Anticancer Activity

This compound exhibits potent cytotoxic properties against a variety of human cancer cell lines. Its efficacy is linked to its ability to inhibit kinases like TAK1, which are overactive in certain cancers and promote tumor cell survival and proliferation.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| OVCAR3 | Ovarian Cancer | 2.6 | |

| MDA-MB-435 | Melanoma | 1.9 |

Anti-inflammatory and Immunomodulatory Activity

This compound demonstrates significant immunomodulatory effects, primarily by inhibiting T-cell activation and altering cytokine production profiles. It potently suppresses the production of pro-inflammatory cytokines while enhancing the secretion of others, indicating a complex and novel mode of action as an immunosuppressive agent.

| Activity | System | IC₅₀ (nM) | Reference |

| IL-2 Production Suppression | Stimulated Human T-cells | 9 | |

| IL-2 Induced Proliferation | Stimulated Human T-cells | 194 |

In addition to inhibiting Interleukin-2 (IL-2), this compound also suppresses the production of IL-6, IL-10, IFN-γ, and TNF-α. Conversely, it has been observed to markedly enhance the production of IL-4, IL-5, and IL-13 at both the mRNA and protein levels.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound as a therapeutic agent for African trypanosomiasis, the disease caused by the protozoan parasite Trypanosoma brucei. The compound is potently trypanocidal both in vitro and in murine infection models. Its mechanism in this context also involves the covalent inhibition of essential parasite kinases, particularly TbCLK1, a kinase critical for parasite survival.

| Organism | Activity | EC₅₀ (nM) | Reference |

| Trypanosoma brucei (bloodstream form) | Trypanocidal | ~170 |

Experimental Protocols

Representative Protocol: In Vitro Kinase Inhibition Assay (TAK1)

This protocol is based on the methodology described for determining TAK1 inhibitory activity.

-

Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions in 10% DMSO for the assay.

-

Reaction Mixture : In a 50 µL final reaction volume, combine 40 mM Tris (pH 7.4), 10 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

-

Enzyme and Substrate : Add the TAK1-TAB1 enzyme complex and the substrate (e.g., 0.2 mg/mL Myelin Basic Protein, MBP) to the reaction mixture.

-

Pre-incubation : Add 5 µL of the diluted this compound compound to the mixture (final DMSO concentration of 1%). Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation : Initiate the enzymatic reaction by adding ATP to a final concentration of 20 µM.

-

Incubation : Conduct the reaction for 45 minutes at 30 °C.

-

Detection : Stop the reaction and quantify the amount of substrate phosphorylation using an appropriate method, such as radiometric assays with [γ-³²P]ATP or luminescence-based assays that measure remaining ATP.

-

Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Representative Protocol: Cell Viability (Cytotoxicity) Assay

This protocol outlines a general workflow for determining the cytotoxic effect of this compound on cancer cell lines using an MTT assay, a common method for assessing cell proliferation.

Conclusion

This compound is a potent bioactive natural product with a well-defined mechanism of action centered on the covalent inhibition of specific protein kinases. Its ability to target key signaling nodes like TAK1 and the ERK pathway underpins its significant anticancer and anti-inflammatory activities. Furthermore, its efficacy against parasites like T. brucei opens new avenues for therapeutic development. The detailed understanding of its molecular interactions and biological effects makes this compound an invaluable tool for researchers and a promising scaffold for the design of novel, targeted therapies in oncology, immunology, and infectious diseases.

References

A Technical Guide to Preliminary Studies on the Cytotoxicity of Hypothemycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic studies of Hypothemycin, a resorcylic acid lactone natural product. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a consolidated look at its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Cytotoxicity Data

This compound has demonstrated a wide range of cytotoxic and inhibitory activities across various cell types, from protozoan parasites to human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key metrics for quantifying a compound's potency. The following table summarizes the reported quantitative data for this compound and its analogues.

| Compound | Target Cell Line / Organism | Assay Type | Reported IC50 / EC50 | Reference |

| This compound | Trypanosoma brucei (Bloodstream Form) | Cell Density | ~170 nM (EC50) | [1] |

| This compound | OVCAR3 (Human Ovarian Cancer) | Cytotoxicity Assay | 2.6 µM | [2] |

| This compound | MDA-MB-435 (Human Melanoma) | Cytotoxicity Assay | 1.9 µM | [2] |

| This compound | Human T-Cells (IL-2 Production) | Cytokine Production | 9 nM | [3] |

| This compound | Human T-Cells (IL-2 Induced Proliferation) | Cell Proliferation | 194 nM | [3] |

| This compound | Plasmodium falciparum (Malaria) | Anti-malarial Activity | 2.2 µg/mL | |

| 4-O-demethylthis compound | BRAF-mutated Cell Lines | Cytotoxicity Assay | Potent and Selective |

Mechanisms of Cytotoxic Action

Preliminary studies indicate that this compound exerts its cytotoxic effects by targeting and inhibiting specific protein kinases. This inhibition disrupts critical signaling pathways involved in cell proliferation, survival, and inflammation. The primary mechanisms identified to date involve the covalent inactivation of kinases that possess a conserved cysteine residue within their ATP-binding domain.

Inhibition of the MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK/ERK axis, is a central regulator of cell growth and proliferation. This compound has been shown to selectively inhibit this pathway. It can block the phosphorylation and activation of ERK1/2, which is crucial for transmitting proliferative signals to the nucleus. This inhibition contributes to the normalization of transformed phenotypes in cancer cells dependent on this pathway for growth.

Inhibition of the NF-κB Pathway via TAK1

Transforming growth factor-β activated kinase 1 (TAK1) is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is integral to inflammation and cancer cell survival. This compound and its analogues have been identified as inhibitors of TAK1. By inhibiting TAK1, this compound prevents the downstream signaling cascade that leads to the activation of NF-κB, thereby promoting apoptosis in cancer cells.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary cytotoxic studies of this compound.

General Cytotoxicity Assay (MTT/WST-8 Based)

This protocol outlines a common method for assessing the cytotoxic activity of compounds like this compound against adherent cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., OVCAR3, MDA-MB-435) in a 96-well, flat-bottom plate at a density of approximately 5,000 cells per well.

-

Overnight Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (typically DMSO) should be kept constant and low (e.g., <0.5%) across all wells. Add the diluted compound or vehicle control to the appropriate wells.

-

Incubation Period: Return the plate to the incubator for a predetermined period, typically 24, 48, or 72 hours.

-

Viability Reagent: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 to each well and incubate for 1-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

-

Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the Kinase-Glo® Plus assay, which measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.

Methodology:

-

Reagent Preparation: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Prepare dilutions of this compound in a buffer with a low percentage of DMSO (e.g., 10% DMSO for the stock, resulting in 1% final concentration).

-

Reaction Setup: In a 96-well plate, add the kinase (e.g., TAK1), the appropriate substrate, and ATP to a reaction buffer.

-

Inhibitor Pre-incubation: Add 5 µL of the diluted this compound or control to the reaction mixture. Pre-incubate for approximately 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Kinase Reaction: Initiate the kinase reaction (often by the addition of ATP or substrate) and allow it to proceed for a set time at the optimal temperature for the enzyme.

-

Signal Generation: Add an equal volume of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. The luciferase in the reagent will catalyze the conversion of the remaining ATP to light.

-

Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

-

Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

Preliminary studies on this compound reveal its potential as a cytotoxic agent with specific molecular targets in key signaling pathways related to cell proliferation and survival, such as the MEK/ERK and NF-κB pathways. The quantitative data, while varied across different cell types, consistently demonstrates potent activity in the nanomolar to low micromolar range.

Future research should focus on elucidating the broader kinase inhibitory profile of this compound to better understand its selectivity and potential off-target effects. Investigating its efficacy in additional cancer cell lines, particularly those with known mutations in the identified pathways (e.g., BRAF or RAS mutations), will be crucial. Furthermore, exploring the potential for apoptosis induction and cell cycle arrest as downstream consequences of its kinase inhibition will provide a more complete picture of its cytotoxic mechanism. Finally, in vivo studies in relevant animal models are a necessary next step to validate these in vitro findings and assess the therapeutic potential of this compound.

References

- 1. Hypothemicin, a fungal natural product, identifies therapeutic targets in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semisynthesis of this compound Analogues Targeting the C8-C9 Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the proliferative response and modulates the production of cytokines during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Modulatory Effects of Hypothemycin on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypothemycin, a resorcylic acid lactone antibiotic, has demonstrated significant immunomodulatory properties, particularly in its ability to selectively regulate cytokine production. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cytokine expression, the underlying molecular mechanisms, and detailed experimental protocols for its study. Quantitative data are summarized, and key signaling pathways are visualized to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

Cytokines are pivotal mediators of the immune response, orchestrating a complex network of cellular communication that governs inflammation, immunity, and hematopoiesis. Dysregulation of cytokine production is a hallmark of numerous inflammatory and autoimmune diseases, making the modulation of cytokine signaling a key therapeutic strategy. This compound has emerged as a molecule of interest due to its unique ability to differentially modulate cytokine profiles, inhibiting the production of certain pro-inflammatory cytokines while enhancing the secretion of others. This dual activity suggests a novel mechanism of action with potential therapeutic implications.

Quantitative Impact of this compound on Cytokine Production

This compound exhibits a distinct pattern of cytokine modulation, primarily observed in activated T cells. It has been shown to suppress the production of several pro-inflammatory cytokines while simultaneously augmenting the expression of Th2-associated cytokines. The available quantitative data from studies on human and mouse T cells stimulated with anti-CD3 monoclonal antibody and phorbol myristate acetate (PMA) are summarized below.

Table 1: Inhibitory Effects of this compound on Cytokine Production

| Cytokine | Effect | IC50 Value (nM) | Cell Type | Notes |

| Interleukin-2 (IL-2) | Potent Suppression | 9[1] | Human and Mouse T cells | This inhibition is a key indicator of T cell activation suppression. |

| Interleukin-6 (IL-6) | Inhibition | Not specified | Human and Mouse T cells | The precise IC50 value has not been reported in the reviewed literature. |

| Interleukin-10 (IL-10) | Inhibition | Not specified | Human and Mouse T cells | The precise IC50 value has not been reported in the reviewed literature. |

| Interferon-gamma (IFN-γ) | Inhibition | Not specified | Human and Mouse T cells | The precise IC50 value has not been reported in the reviewed literature. |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | Not specified | Human and Mouse T cells | The precise IC50 value has not been reported in the reviewed literature. |

Table 2: Enhancing Effects of this compound on Cytokine Production

| Cytokine | Effect | Quantitative Data | Cell Type | Notes |

| Interleukin-4 (IL-4) | Marked Enhancement | Specific fold-increase not detailed in reviewed literature | Human and Mouse T cells | Effect observed at both mRNA and protein levels.[1] |

| Interleukin-5 (IL-5) | Marked Enhancement | Specific fold-increase not detailed in reviewed literature | Human and Mouse T cells | Effect observed at both mRNA and protein levels.[1] |

| Interleukin-13 (IL-13) | Marked Enhancement | Specific fold-increase not detailed in reviewed literature | Human and Mouse T cells | Effect observed at both mRNA and protein levels.[1] |

Molecular Mechanisms of Action

This compound's modulation of cytokine production is attributed to its interference with key intracellular signaling pathways. The primary mechanisms identified involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling cascades.

Inhibition of the MEK-ERK Pathway

A central mechanism of this compound's action is the inhibition of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1] This is a critical step in the MAPK pathway, which is essential for T cell activation and the production of several cytokines. This compound's effect on ERK1/2 is likely due to its ability to inhibit upstream kinases, such as MEK1/2.

Inhibition of the TAK1-NF-κB Pathway

This compound is a known inhibitor of TGF-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB signaling pathway. By inhibiting TAK1, this compound prevents the subsequent activation of the IκB kinase (IKK) complex, which is necessary for the degradation of IκB and the nuclear translocation of NF-κB. This blockade of NF-κB activation leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.

Detailed Experimental Protocols

The following are representative protocols for studying the effects of this compound on T cell activation and cytokine production. These should be optimized for specific experimental conditions.

T Cell Activation and Proliferation Assay

This protocol describes the in vitro stimulation of T cells and the assessment of their proliferative response in the presence of this compound.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

Anti-CD3 monoclonal antibody (e.g., OKT3)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

[³H]-thymidine or CFSE staining kit

-

Scintillation counter or flow cytometer

Procedure:

-